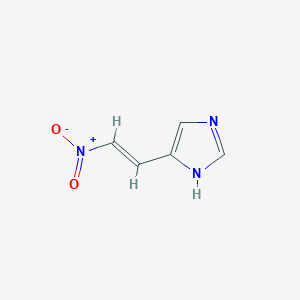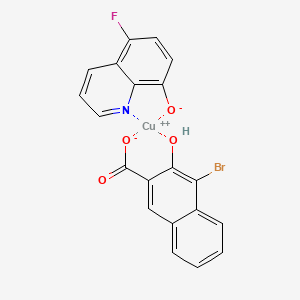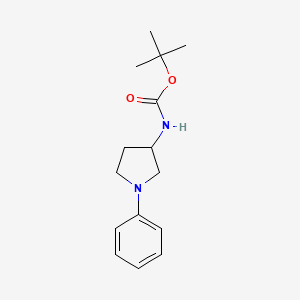![molecular formula C9H9N3O B12834424 1-(1H-Benzo[d]imidazol-2-yl)ethanone oxime](/img/structure/B12834424.png)
1-(1H-Benzo[d]imidazol-2-yl)ethanone oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1H-Benzo[d]imidazol-2-yl)ethanone oxime is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that have significant importance in medicinal chemistry due to their diverse biological activities. The compound this compound is characterized by the presence of an oxime functional group attached to the ethanone moiety, which is further connected to the benzimidazole ring. This unique structure imparts specific chemical and biological properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-Benzo[d]imidazol-2-yl)ethanone oxime typically involves the reaction of 1-(1H-Benzo[d]imidazol-2-yl)ethanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium under reflux conditions. The general reaction scheme is as follows:
- Dissolve 1-(1H-Benzo[d]imidazol-2-yl)ethanone in ethanol.
- Add hydroxylamine hydrochloride and sodium acetate to the solution.
- Reflux the mixture for several hours.
- Cool the reaction mixture and filter the precipitated product.
- Wash the product with cold ethanol and dry it under vacuum.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: 1-(1H-Benzo[d]imidazol-2-yl)ethanone oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form the corresponding nitroso compound.
Reduction: The oxime group can be reduced to form the corresponding amine.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used under mild conditions.
Substitution: Reagents such as nitric acid for nitration or halogens (e.g., bromine) for halogenation can be used under controlled conditions.
Major Products Formed:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
科学的研究の応用
1-(1H-Benzo[d]imidazol-2-yl)ethanone oxime has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.
Industry: Used in the development of new materials with specific properties, such as catalysts or sensors.
作用機序
The mechanism of action of 1-(1H-Benzo[d]imidazol-2-yl)ethanone oxime involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form hydrogen bonds or coordinate with metal ions, while the benzimidazole ring can interact with aromatic residues or hydrophobic pockets in the target protein. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
類似化合物との比較
1-(1H-Benzo[d]imidazol-2-yl)ethanone: Lacks the oxime group but has similar structural features.
2-(1H-Benzo[d]imidazol-2-yl)acetonitrile: Contains a nitrile group instead of the oxime group.
1-(1H-Benzo[d]imidazol-2-yl)ethanol: Contains a hydroxyl group instead of the oxime group.
Uniqueness: 1-(1H-Benzo[d]imidazol-2-yl)ethanone oxime is unique due to the presence of the oxime group, which imparts specific chemical reactivity and biological activity. The oxime group can participate in various chemical reactions and form specific interactions with biological targets, making it a valuable compound for research and development.
特性
分子式 |
C9H9N3O |
|---|---|
分子量 |
175.19 g/mol |
IUPAC名 |
(NE)-N-[1-(1H-benzimidazol-2-yl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C9H9N3O/c1-6(12-13)9-10-7-4-2-3-5-8(7)11-9/h2-5,13H,1H3,(H,10,11)/b12-6+ |
InChIキー |
QHHXVPXFIHXECO-WUXMJOGZSA-N |
異性体SMILES |
C/C(=N\O)/C1=NC2=CC=CC=C2N1 |
正規SMILES |
CC(=NO)C1=NC2=CC=CC=C2N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-((3-Aminopropyl)amino)thieno[3,2-b]pyridin-7(4H)-one](/img/structure/B12834348.png)
![(R)-1-[3,5-Bis(trifluoromethyl)phenyl]-1-acetoxyethane](/img/structure/B12834351.png)

![4-[2-(1-Carboxy-ethylamino)-phenyl]-butyric acid ethylester;Hydrochloride](/img/structure/B12834359.png)
![5-(4-(Piperidin-1-ylmethyl)phenyl)-2,3-dihydroimidazo[2,1-a]isoquinoline hydrochloride](/img/structure/B12834368.png)


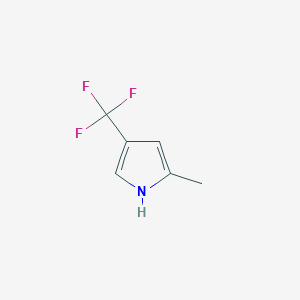
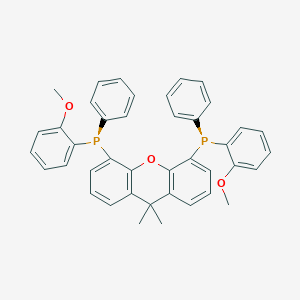
![4-(((1,2,3,4-Tetrahydronaphthalen-1-yl)amino)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B12834401.png)

